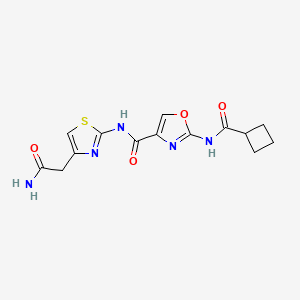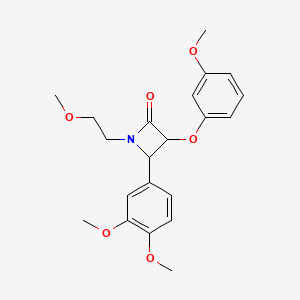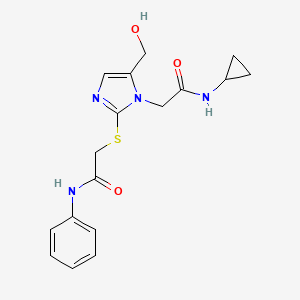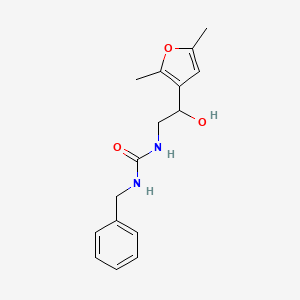![molecular formula C19H21N3O3 B2866210 2-(naphthalen-2-yloxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide CAS No. 2097864-74-7](/img/structure/B2866210.png)
2-(naphthalen-2-yloxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(naphthalen-2-yloxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide” is a chemical compound . It is related to the 1-arylpyrazole class of σ(1) receptor antagonists . The most selective compounds in this class were profiled, and a compound with a similar structure, 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862), emerged as an interesting candidate due to its high activity in the mouse capsaicin model of neurogenic pain .
Synthesis Analysis
The synthesis of this class of compounds involves a variety of amines and spacer lengths between the amino and pyrazole groups . The ethylenoxy spacer and small cyclic amines provided compounds with sufficient selectivity for σ(1)R vs σ(2)R . The synthesis process was crucial for activity, and a basic amine was shown to be necessary .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a naphthalene group, a pyrazole group, and an acetamide group . The nature of the pyrazole substituents was crucial for activity .
Aplicaciones Científicas De Investigación
Sigma-1 Receptor Antagonism
This compound has been identified as a potent antagonist of the sigma-1 receptor . Sigma-1 receptors are involved in several neurological processes, and antagonists like this compound can be useful in the treatment of neurodegenerative diseases, pain, and drug addiction. Its efficacy has been demonstrated in mouse models of neurogenic pain, where it showed significant antinociceptive effects.
Neurogenic Pain Management
Due to its action on sigma-1 receptors, this compound has potential applications in managing neurogenic pain . It has shown high activity in the mouse capsaicin model of neurogenic pain, suggesting its utility in developing new pain management therapies.
Neuropathic Pain Models
The compound has been tested in various neuropathic pain models and has exerted dose-dependent antinociceptive effects . This indicates its potential as a therapeutic agent for conditions like peripheral neuropathy and other chronic pain syndromes.
Drug Transport Studies
The compound’s properties make it suitable for drug transport studies using Caco-2 cells . These studies are crucial for understanding how drugs are absorbed and processed by the body, which is vital for the development of new pharmaceuticals.
Cytochrome P450 Inhibition Assay
It has been used in assays to test for inhibition of cytochrome P450 isoenzymes . This is important for drug development as it helps predict potential drug-drug interactions and metabolism issues.
Propiedades
IUPAC Name |
2-naphthalen-2-yloxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(20-9-12-24-13-11-22-10-3-8-21-22)15-25-18-7-6-16-4-1-2-5-17(16)14-18/h1-8,10,14H,9,11-13,15H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULHCRNAXDXLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCOCCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-{[(2,5-difluorophenyl)amino]methyl}phenol](/img/structure/B2866133.png)



![N-(2-chlorobenzyl)-1-[(2-oxo-3-propyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2866138.png)
![3,6-dichloro-2-[3-(2H-1,2,3,4-tetrazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2866141.png)
![5,7-Dimethyl-6-(3-methylbenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2866142.png)





